
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The presence of furan, pyrazine, and quinazolinone moieties suggests a multifaceted chemical behavior, making it a valuable subject for research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazine Intermediate: Starting with a furan derivative, such as 3-furancarboxaldehyde, which undergoes a condensation reaction with a suitable amine to form the pyrazine ring.
Quinazolinone Synthesis: The quinazolinone moiety can be synthesized from anthranilic acid derivatives through cyclization reactions involving formamide or similar reagents.
Coupling Reaction: The final step involves coupling the pyrazine intermediate with the quinazolinone derivative using a suitable linker, such as an acetamide group, under conditions that promote amide bond formation (e.g., using coupling agents like EDCI or DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.
Purification: Employing advanced purification techniques such as recrystallization, chromatography, or distillation to achieve the desired product quality.
化学反応の分析
Types of Reactions
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones.
Substitution: The pyrazine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Formation of furanone derivatives.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Formation of substituted pyrazine derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may:
Inhibit Enzymes: By binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Modulate Receptors: By acting as an agonist or antagonist, influencing signal transduction pathways.
類似化合物との比較
Similar Compounds
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide: shares structural similarities with other heterocyclic compounds such as:
Uniqueness
Structural Complexity: The combination of furan, pyrazine, and quinazolinone moieties in a single molecule is relatively unique, providing a diverse range of chemical reactivity and biological activity.
Its multifaceted structure allows for a wide range of applications in medicinal chemistry and material science, distinguishing it from simpler analogs.
生物活性
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.
The molecular formula for this compound is C19H15N5O3 with a molecular weight of 361.36 g/mol. The structure incorporates a furan ring, a pyrazine moiety, and a quinazoline derivative, which are known for their pharmacological significance.
Property | Value |
---|---|
Molecular Formula | C19H15N5O3 |
Molecular Weight | 361.36 g/mol |
CAS Number | 2034315-82-5 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the furan and pyrazine rings followed by their coupling with the quinazoline derivative through acetamide functionalization.
Synthetic Route Overview:
- Formation of Furan Ring : Achieved via Paal-Knorr synthesis.
- Formation of Pyrazine Ring : Synthesized through cyclization reactions.
- Coupling Reaction : Involves linking furan and pyrazine intermediates under controlled conditions.
- Final Assembly : Coupling with quinazoline derivatives to form the target compound.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. Studies have shown effectiveness against various Gram-positive and Gram-negative bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 2 μg/ml |
Escherichia coli | 8 μg/ml |
Pseudomonas aeruginosa | 16 μg/ml |
Antifungal Activity
In addition to antibacterial effects, this compound has demonstrated antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus. The mechanism appears to involve disruption of fungal cell wall synthesis or function.
Anticancer Activity
The anticancer potential of N-((3-(furan-3-y)pyrazin-2-y)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been investigated in various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of key signaling pathways involved in cell survival and proliferation.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes critical for bacterial cell wall synthesis or fungal growth.
- Receptor Modulation : Potential interactions with cellular receptors involved in cancer cell signaling pathways could lead to altered cellular responses.
- Structural Interactions : The unique structural features (furan, pyrazine, and quinazoline moieties) may enhance binding affinity to target proteins.
Case Studies
- Antibacterial Efficacy Study : A study evaluated the antibacterial efficacy of related compounds against MRSA, demonstrating significant inhibition at low concentrations (MIC = 2 μg/ml).
- Antifungal Activity Analysis : Another investigation focused on antifungal properties against Candida species, revealing effective inhibition comparable to standard antifungal agents.
特性
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2-(4-oxoquinazolin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3/c25-17(10-24-12-23-15-4-2-1-3-14(15)19(24)26)22-9-16-18(21-7-6-20-16)13-5-8-27-11-13/h1-8,11-12H,9-10H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLYFBRPFWDSDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=NC=CN=C3C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。